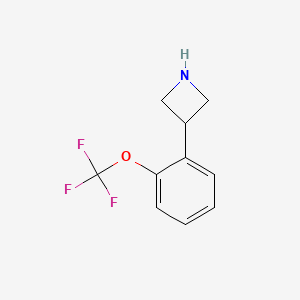![molecular formula C23H23NO4 B13557525 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential applications in drug design and synthesis. The bicyclo[2.1.1]hexane moiety is known for its rigidity and stability, making it a valuable scaffold for developing bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by BF3·Et2O . This reaction proceeds under mild conditions and yields the desired bicyclo[2.1.1]hexane derivatives with high chemoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemistry and Lewis acid catalysis are common strategies to achieve efficient and high-yield production . The modular nature of these synthetic methods allows for the incorporation of various functional groups, making the process adaptable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Various substitution reactions can be performed to introduce different substituents on the bicyclo[2.1.1]hexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its potential as a drug scaffold is being explored for developing new pharmaceuticals.
Industry: The compound’s stability and rigidity make it suitable for various industrial applications, including materials science and catalysis
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise orientation of functional groups, facilitating interactions with biological macromolecules. This can lead to the modulation of various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in their substituents.
Bicyclo[1.1.0]butanes: These are simpler bicyclic compounds that can be used as precursors in the synthesis of bicyclo[2.1.1]hexanes
Uniqueness
The uniqueness of 2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid lies in its combination of the bicyclo[2.1.1]hexane core with the fluorenylmethoxycarbonyl (Fmoc) protecting group. This combination provides both rigidity and functional versatility, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(1-bicyclo[2.1.1]hexanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20(23-10-9-14(11-23)12-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26) |
InChI Key |
CFULBLFXWMJSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


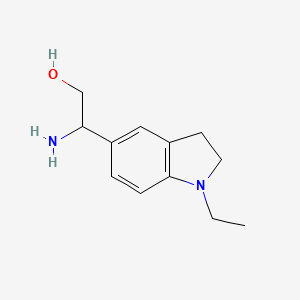
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
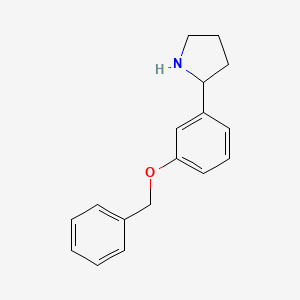
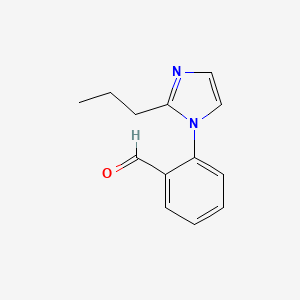
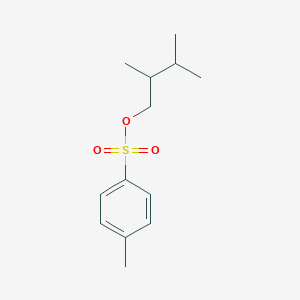
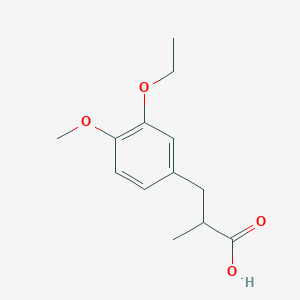
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)


![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)

